![molecular formula C9H3BrF6O B1446890 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 1415130-39-0](/img/structure/B1446890.png)
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde
Overview
Description
“2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1415130-39-0 . It has a molecular weight of 321.02 . The IUPAC name for this compound is 2-bromo-4,6-bis(trifluoromethyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde” is 1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.02 . It is stored at ambient temperature .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group in compounds like 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . This compound can be utilized in the synthesis of FDA-approved drugs that contain the trifluoromethyl group as a pharmacophore, contributing to treatments for various diseases and disorders.
Agrochemical Synthesis
In the agrochemical industry, derivatives of trifluoromethyl compounds are used to protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety in such compounds contribute to their biological activities, making them valuable in developing new pesticides.
Organic Synthesis Intermediates
2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde serves as an intermediate in organic synthesis, particularly in the construction of complex molecules with trifluoromethyl groups . These intermediates are crucial for creating compounds with desired properties for various applications.
Veterinary Medicine
Similar to their use in human pharmaceuticals, trifluoromethyl compounds are also employed in veterinary medicine. They can be part of the formulation of drugs used to treat various animal diseases, owing to their enhanced pharmacological effects .
Fluorine Chemistry Research
The study of fluorine-containing compounds, including those with trifluoromethyl groups, is a distinct branch of chemistry. Research in this field explores the bizarre behaviors exhibited by fluorine incorporation into organic molecules, leading to novel applications .
Mechanism of Action
In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical. This radical can then remove a hydrogen atom from the benzylic position of the compound, forming a new radical. This new radical can then react with NBS again, resulting in the bromination of the compound .
properties
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVHPIMVGABOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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